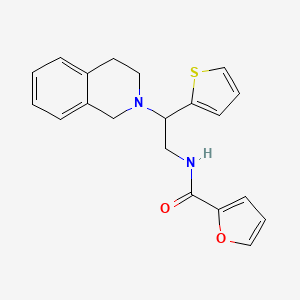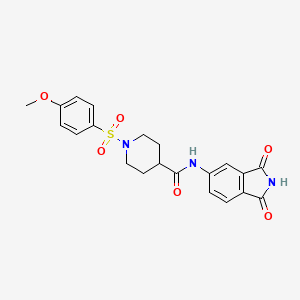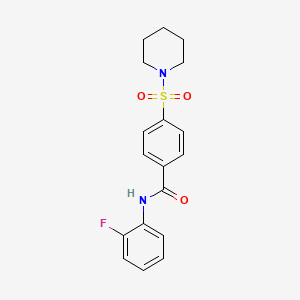
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a complex organic compound often noted for its intriguing chemical structure and potential applications in various scientific fields. It consists of a furan-2-carboxamide core linked through a thiophen-2-yl ethyl bridge to a dihydroisoquinolinyl moiety. This structural configuration suggests it has significant potential for chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can be approached through multiple steps involving the construction of each molecular segment followed by their union. Typically, the synthesis starts with the creation of the dihydroisoquinoline unit, which can be achieved through the Pictet-Spengler reaction of a β-phenylethylamine derivative. The thiophene ethyl segment can be synthesized through cross-coupling reactions such as the Suzuki-Miyaura reaction. The final step involves the formation of the furan-2-carboxamide through amidation reactions under mild conditions.
Industrial Production Methods
Industrial synthesis of this compound may employ flow chemistry techniques to optimize the reaction conditions and increase yield. Automated synthesis platforms could be utilized to ensure precision in the preparation steps, minimizing side reactions and enhancing overall efficiency.
化学反応の分析
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can undergo several types of chemical reactions:
Oxidation: : The thiophene ring can be oxidized under mild conditions using reagents like m-chloroperbenzoic acid.
Reduction: : The furan ring can be reduced to tetrahydrofuran in the presence of reducing agents like sodium borohydride.
Substitution: : Various nucleophilic substitutions can occur at the furan and thiophene rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid in dichloromethane.
Reduction: : Sodium borohydride in methanol.
Substitution: : Nucleophiles like amines or thiols in the presence of catalytic bases.
Major Products
Oxidation of the thiophene ring typically yields sulfone derivatives.
Reduction of the furan ring yields tetrahydrofuran derivatives.
Substitution reactions produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide has diverse applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential in modulating biological pathways.
Medicine: : Explored for therapeutic properties, particularly in targeting specific receptors or enzymes.
Industry: : Utilized in the development of novel materials and as intermediates in the synthesis of pharmaceuticals.
作用機序
The exact mechanism by which this compound exerts its effects can vary based on its application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing signaling pathways and cellular processes. For instance, its structure suggests potential activity as an enzyme inhibitor or receptor modulator, though specific pathways would need to be experimentally confirmed.
類似化合物との比較
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)acetamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)furan-2-carboxamide
Uniqueness
What sets N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide apart from its counterparts is its unique furan-2-carboxamide and thiophene combination, which could offer distinct reactivity and biological profiles.
This compound represents an exciting frontier for further exploration, promising a blend of chemical intrigue and potential for practical applications. Where would you like to dive deeper next?
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c23-20(18-7-3-11-24-18)21-13-17(19-8-4-12-25-19)22-10-9-15-5-1-2-6-16(15)14-22/h1-8,11-12,17H,9-10,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGUUISUYXWPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2724972.png)
![N-(3-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2724973.png)
![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B2724975.png)
![(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2724977.png)
![N-(3-chloro-4-methylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2724978.png)
![(E)-2-(4-Bromophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2724980.png)
![2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2724981.png)





